3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE
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Overview
Description
3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different indoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study various biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activities, such as anticancer and antimicrobial properties .
In the industry, 3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share the indole core structure, they differ in their substituents and, consequently, their biological activities and applications .
Similar compounds include:
- Indole-3-acetic acid
- Indole-3-carbinol
- 3-(1-methyl-2-pyrrolidinyl)pyridine
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives .
Properties
Molecular Formula |
C18H25N3 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C18H25N3/c1-2-6-18-17(5-1)15(13-19-18)14-20-11-7-16(8-12-20)21-9-3-4-10-21/h1-2,5-6,13,16,19H,3-4,7-12,14H2 |
InChI Key |
NPVSKBTWLHRKJH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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